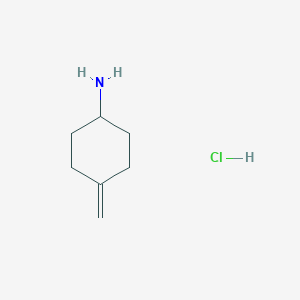

4-Methylidenecyclohexan-1-amine hydrochloride

Overview

Description

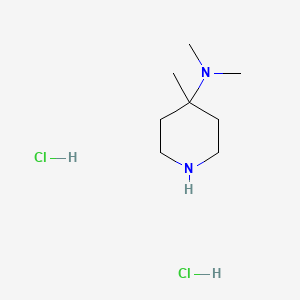

4-Methylidenecyclohexan-1-amine hydrochloride is a chemical compound with the CAS Number: 848650-02-2. It has a molecular weight of 147.65 and its IUPAC name is 4-methylenecyclohexanamine hydrochloride .

Molecular Structure Analysis

The InChI code for 4-Methylidenecyclohexan-1-amine hydrochloride is1S/C7H13N.ClH/c1-6-2-4-7(8)5-3-6;/h7H,1-5,8H2;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

4-Methylidenecyclohexan-1-amine hydrochloride has a molecular weight of 147.65 . More detailed physical and chemical properties are not available at this time.Scientific Research Applications

Synthesis and Building Blocks

Research efforts have focused on developing productive syntheses for aminocyclopropane and aminocyclobutyl derivatives as hydrochlorides, showcasing their utility as precursors for further chemical transformations. For example, Kozhushkov et al. (2010) described the synthesis of ethynyl-extended 1-aminocyclopropanecarboxylic acid and its N-Fmoc-protected derivatives, highlighting the versatility of these amines in organic synthesis (Kozhushkov et al., 2010). Similarly, Fischer et al. (2014) explored the synthesis of 4-silacyclohexan-1-yl amines, indicating their potential as building blocks for further synthetic applications (Fischer et al., 2014).

Catalysis and Reaction Mechanisms

Innovative catalytic methods have been developed to facilitate the amination of chloroaldehydes, as demonstrated by Huang et al. (2019), who achieved enantioselective access to dihydroquinoxaline derivatives via NHC-catalyzed α-carbon amination (Huang et al., 2019). This research underscores the role of amines in catalyzing key steps in the synthesis of complex molecules.

Materials Science and Stability

Amines also find applications in materials science, as illustrated by Aghamaliyev et al. (2018), who synthesized aminoethylimidazolines as thermostabilizers for polypropylene, demonstrating the practical applications of amines in enhancing material properties (Aghamaliyev et al., 2018).

Antineoplastic Agents

On a biomedical front, Pettit et al. (2003) reported on the synthesis and evaluation of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride for their antineoplastic properties, showcasing the potential therapeutic applications of amines in cancer treatment (Pettit et al., 2003).

Environmental and Analytical Applications

Finally, the control of genotoxins in the preparation of amine hydrochloride salts is a critical aspect of chemical safety, as detailed by Yang et al. (2009). Their work on minimizing the formation of ethyl and methyl chloride during amine hydrochloride salt preparation has implications for environmental safety and analytical chemistry (Yang et al., 2009).

properties

IUPAC Name |

4-methylidenecyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-6-2-4-7(8)5-3-6;/h7H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAYLYYLZFBQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylidenecyclohexan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Difluoromethyl)phenyl]methanol](/img/structure/B1426071.png)

![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1426077.png)

![Pyrrolo[1,2-B]pyridazin-4(1H)-one](/img/structure/B1426078.png)

![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B1426085.png)

![{2-[(4-Chlorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1426093.png)